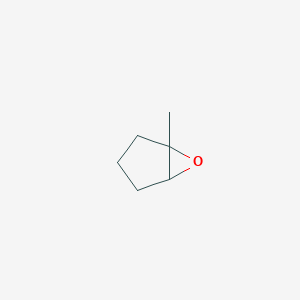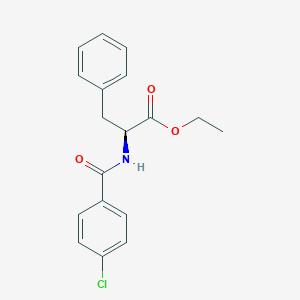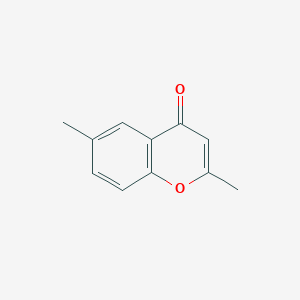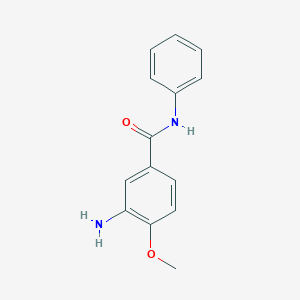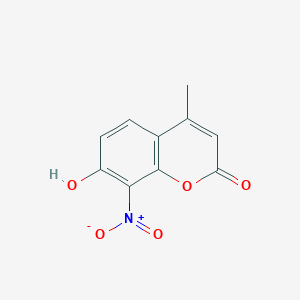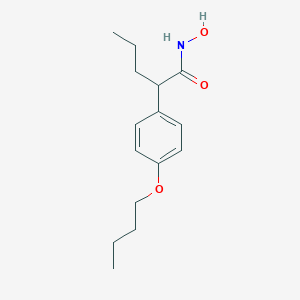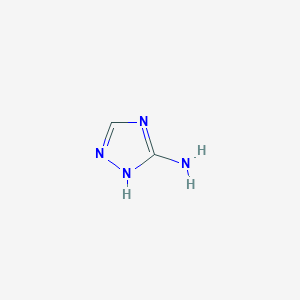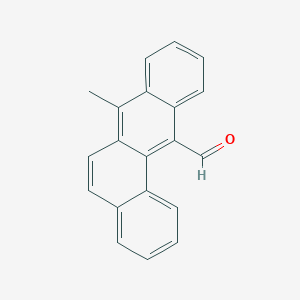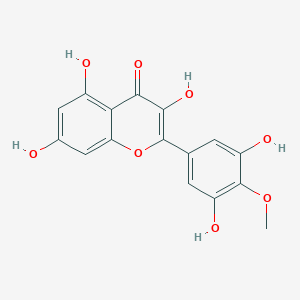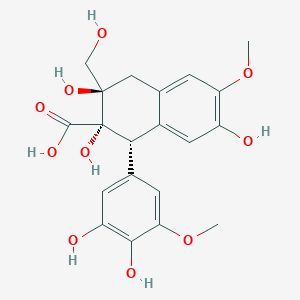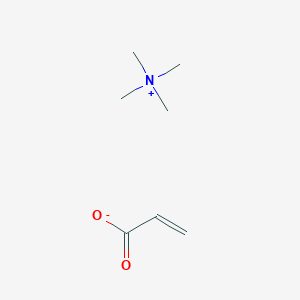
Tetramethylammonium acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylammonium acrylate is a chemical compound with the molecular formula C7H15NO2. It is also known as this compound. This compound is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. It is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetramethylammonium acrylate can be synthesized through the reaction of tetramethylammonium hydroxide with acrylic acid. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporation or crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of methanaminium, N,N,N-trimethyl-, 2-propenoate involves large-scale reactions using similar methods as in the laboratory. The process may include additional purification steps such as filtration and distillation to obtain a high-purity product. The compound is then packaged and stored under appropriate conditions to maintain its stability.
Análisis De Reacciones Químicas
Types of Reactions
Tetramethylammonium acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The compound can participate in substitution reactions where one of its groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions often require an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles can be used in substitution reactions, and the conditions depend on the specific nucleophile and desired product.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tetramethylammonium acrylate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of methanaminium, N,N,N-trimethyl-, 2-propenoate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a catalyst or inhibitor in various biochemical pathways, depending on its concentration and the specific target. The pathways involved may include metabolic processes, signal transduction, and gene expression.
Comparación Con Compuestos Similares
Tetramethylammonium acrylate can be compared with other quaternary ammonium salts such as:
- Tetramethylammonium chloride
- Tetramethylammonium bromide
- Tetramethylammonium hydroxide
These compounds share similar structural features but differ in their specific functional groups and properties. This compound is unique due to its acrylate group, which imparts distinct reactivity and applications compared to other quaternary ammonium salts.
Propiedades
Número CAS |
16431-85-9 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.2 g/mol |
Nombre IUPAC |
prop-2-enoate;tetramethylazanium |
InChI |
InChI=1S/C4H12N.C3H4O2/c1-5(2,3)4;1-2-3(4)5/h1-4H3;2H,1H2,(H,4,5)/q+1;/p-1 |
Clave InChI |
UBUNGTDUKIRAGR-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C.C=CC(=O)[O-] |
SMILES canónico |
C[N+](C)(C)C.C=CC(=O)[O-] |
Key on ui other cas no. |
16431-85-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


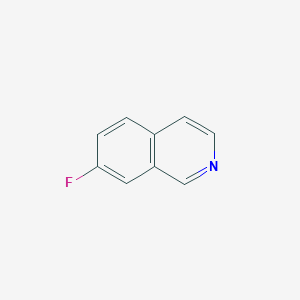
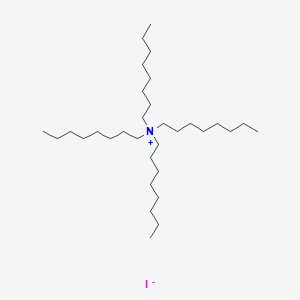
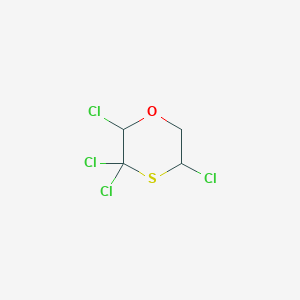
![1-Oxaspiro[3.5]nonane](/img/structure/B94716.png)
